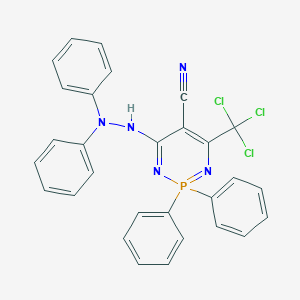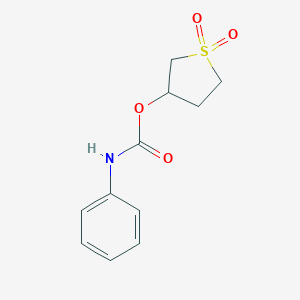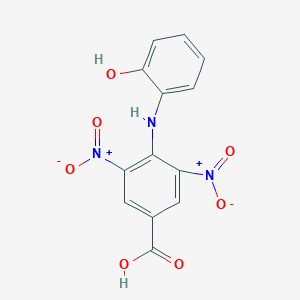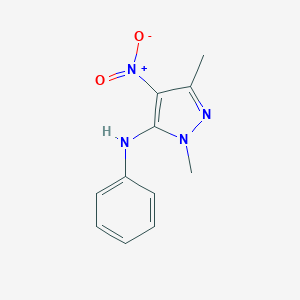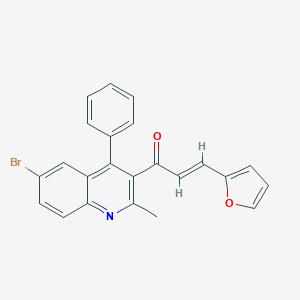
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound can interact with various biological targets, such as enzymes, receptors, and DNA. This interaction can lead to the inhibition of certain biological processes, which may explain its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. These effects suggest that this compound may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Additionally, its unique structure makes it a versatile building block for the synthesis of various compounds. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one. One direction is to explore its potential applications in drug discovery, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is to investigate its use in material science, such as the preparation of novel materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and bioavailability.
Métodos De Síntesis
The synthesis of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has been reported in several studies. One of the most common methods involves the reaction of 2-methyl-4-phenylquinoline-3-carbaldehyde with 2-furancarboxaldehyde in the presence of a base catalyst. The resulting product is then brominated to obtain the final compound.
Aplicaciones Científicas De Investigación
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been employed as a versatile reagent for the preparation of various compounds.
Propiedades
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c1-15-22(21(26)12-10-18-8-5-13-27-18)23(16-6-3-2-4-7-16)19-14-17(24)9-11-20(19)25-15/h2-14H,1H3/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNWGGDGWZCNIV-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)
![7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400806.png)

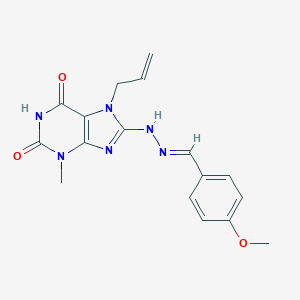
![1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)](/img/structure/B400810.png)
![6-(4-Methylphenyl)diindeno[1,2-b:2,1-e]pyridine-5,7-dione](/img/structure/B400812.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B400813.png)
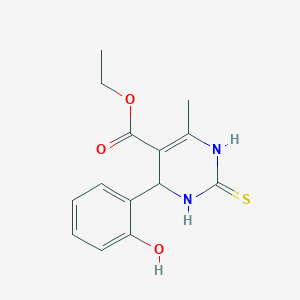
![4-bromo-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide](/img/structure/B400818.png)

